2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester
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Overview
Description
2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group, a benzoic acid methyl ester, and a dioxaborolan group. These structural features contribute to its versatility and reactivity in chemical synthesis and research.
Preparation Methods
The synthesis of 2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester typically involves several steps. One common method includes the reaction of cyclopropylmethanol with 5-bromo-2-methoxybenzoic acid methyl ester in the presence of a base to form the cyclopropylmethoxy derivative. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to introduce the dioxaborolan group . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid methyl ester moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester has numerous applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: It is utilized in the synthesis of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Medicinal Chemistry: Researchers explore its potential as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester involves its interaction with molecular targets through its functional groups. The cyclopropylmethoxy group can engage in hydrophobic interactions, while the dioxaborolan group can participate in hydrogen bonding and coordination with metal ions. These interactions facilitate the compound’s binding to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Compared to similar compounds, 2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester stands out due to its unique combination of functional groups. Similar compounds include:
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares the cyclopropylmethoxy and dioxaborolan groups but differs in the aromatic ring structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound has a similar dioxaborolan group but features an aldehyde functional group instead of a benzoic acid methyl ester.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound includes a dioxaborolan group and a pyrazole ring, differing in the heterocyclic structure.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C18H25BO5 |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
methyl 2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C18H25BO5/c1-17(2)18(3,4)24-19(23-17)13-8-9-15(22-11-12-6-7-12)14(10-13)16(20)21-5/h8-10,12H,6-7,11H2,1-5H3 |
InChI Key |
UWYMDFPZIBSSBJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C(=O)OC |
Origin of Product |
United States |
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